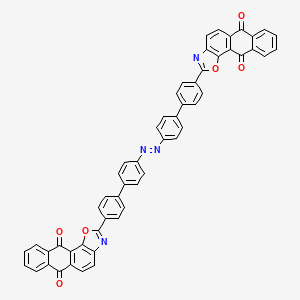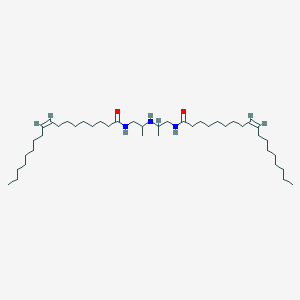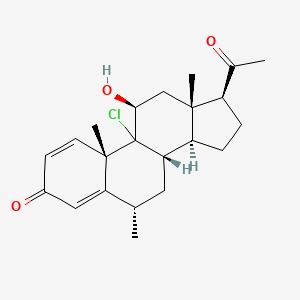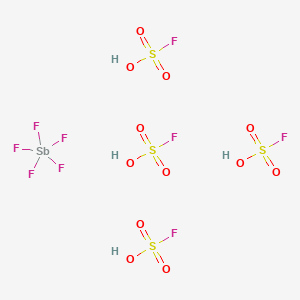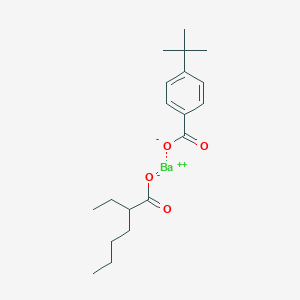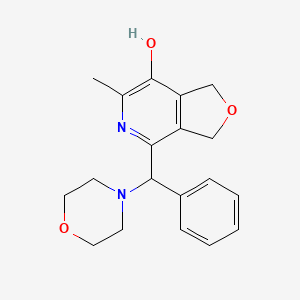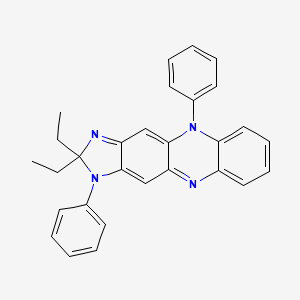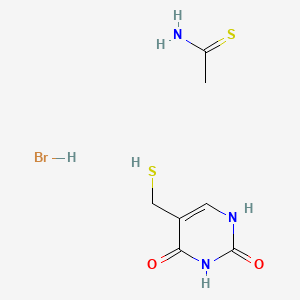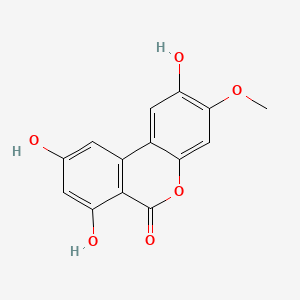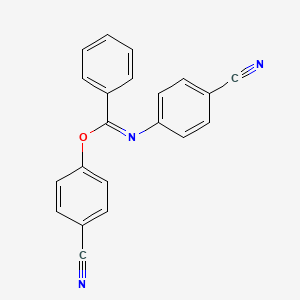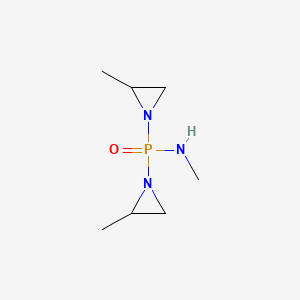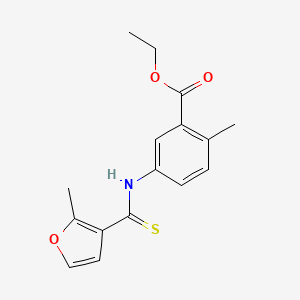
Propane, 2-((2-(ethenylseleno)ethyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 2-((2-(ethenylseleno)ethyl)thio)- is an organoselenium compound with a unique structure that includes both selenium and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 2-((2-(ethenylseleno)ethyl)thio)- typically involves the reaction of a selenoether with a suitable alkylating agent. One common method is the reaction of 2-(ethenylseleno)ethanethiol with 2-bromopropane under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
Propane, 2-((2-(ethenylseleno)ethyl)thio)- undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The thioether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiolates or amines can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted thioethers.
Aplicaciones Científicas De Investigación
Propane, 2-((2-(ethenylseleno)ethyl)thio)- has several scientific research applications:
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of Propane, 2-((2-(ethenylseleno)ethyl)thio)- involves the interaction of its selenium and sulfur atoms with various molecular targets. Selenium can act as an antioxidant by neutralizing free radicals, while the thioether group can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in both biological and chemical applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-ethylselanylethylsulfanyl)propane
- Propane, 1-((2-(ethenylseleno)ethyl)thio)-
Uniqueness
Propane, 2-((2-(ethenylseleno)ethyl)thio)- is unique due to its specific combination of selenium and sulfur atoms, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in various applications.
Propiedades
Número CAS |
90053-41-1 |
|---|---|
Fórmula molecular |
C7H16SSe |
Peso molecular |
211.24 g/mol |
Nombre IUPAC |
2-(2-ethylselanylethylsulfanyl)propane |
InChI |
InChI=1S/C7H16SSe/c1-4-9-6-5-8-7(2)3/h7H,4-6H2,1-3H3 |
Clave InChI |
IZXFTROMQSSCPJ-UHFFFAOYSA-N |
SMILES canónico |
CC[Se]CCSC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


